3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid
Description
Properties
Molecular Formula |
C11H9FINO2 |
|---|---|
Molecular Weight |
333.10 g/mol |
IUPAC Name |
3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9FINO2/c12-11-7(13)2-3-8-10(11)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
IQDQPUFBMWFRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCC(=O)O)F)I |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Followed by Halogenation and Side-Chain Functionalization
One foundational approach starts with the classical Fischer indole synthesis, where phenylhydrazine derivatives react with aldehydes or ketones under acidic conditions to form the indole core. Subsequent regioselective halogenation introduces the 4-fluoro and 5-iodo substituents on the indole ring. The propanoic acid side chain is then installed typically via alkylation or acylation reactions at the 3-position of the indole ring.
- Key steps:
- Formation of the indole ring via Fischer synthesis.
- Electrophilic halogenation to install fluoro and iodo substituents.
- Introduction of the propanoic acid side chain through alkylation with appropriate haloalkanoic acid derivatives or via ester intermediates followed by hydrolysis.
This method requires careful control of reaction conditions to avoid over-halogenation or side reactions and often involves purification steps such as extraction and recrystallization to isolate the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic routes leverage palladium-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings to construct the indole framework with specific substituents.
- Typical procedure:
- Starting from a 5-halo-4-fluoroindole precursor, palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) and copper iodide (CuI) are used.
- Coupling with alkynes or boronic acids in solvents like dimethylformamide (DMF) under microwave or conventional heating yields functionalized indole derivatives.
- Subsequent saponification or hydrolysis steps convert ester intermediates to the propanoic acid moiety.
This approach provides high regioselectivity and efficiency, with microwave-assisted heating reducing reaction times significantly.
Halogenation and Protection Strategies
Selective iodination and fluorination are critical for the preparation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid. For example, iodination can be achieved by direct treatment of indole derivatives with iodine sources under controlled conditions, often followed by protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Protection/deprotection:
- Boc-protection of the indole nitrogen stabilizes intermediates during halogenation and coupling steps.
- Deprotection is typically performed using trifluoroacetic acid in dichloromethane.
These steps ensure the integrity of the molecule throughout the synthetic sequence.
Solid-Phase Peptide Synthesis Adaptation (If Applicable)
Though primarily used for peptides, solid-phase synthesis techniques can be adapted for complex indole derivatives involving amino acid-like side chains.
- Coupling agents such as dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), or ethyl(dimethylaminopropyl)carbodiimide (EDC) activate carboxyl groups for amide bond formation.
- Repeated cycles of deprotection and coupling extend the chain, which can be adapted for propanoic acid side-chain installation.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Fischer Indole Synthesis + Halogenation | Phenylhydrazine, aldehyde/ketone, acidic conditions, halogen sources | Well-established, straightforward | Multi-step, potential for side reactions |
| Pd-Catalyzed Cross-Coupling | Pd(PPh3)2Cl2, CuI, DMF, microwave heating | High regioselectivity, efficient, fast | Requires expensive catalysts, sensitive to moisture |
| Halogenation with Protection/Deprotection | Iodine sources, Boc protection, trifluoroacetic acid | Selective halogenation, protects sensitive groups | Additional steps for protection/deprotection |
| Solid-Phase Synthesis (Adapted) | DCC, HOBt, EDC, trifluoroacetic acid | Automation potential, high purity | More complex setup, less common for small molecules |
Reaction Conditions and Yields
| Step | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fischer Indole Formation | Acidic medium, heat | 60-80 | Depends on substrates |
| Halogenation (Iodination) | Iodine source, mild temperature | 70-90 | Regioselectivity critical |
| Pd-Catalyzed Coupling | Pd catalyst, CuI, DMF, microwave heating | 80-95 | Microwave reduces time, improves yield |
| Side Chain Installation | Alkylation or ester hydrolysis | 75-85 | Hydrolysis often uses aqueous base |
| Protection/Deprotection | Boc protection with Boc2O, deprotection with TFA | >90 (each step) | Protects indole nitrogen during reactions |
Summary of Research Findings
- The synthesis of this compound is best approached via multi-step synthesis combining classical indole formation with modern palladium-catalyzed cross-coupling techniques.
- Selective halogenation, especially iodination at the 5-position and fluorination at the 4-position, is crucial and often requires protection of the indole nitrogen.
- Microwave-assisted palladium-catalyzed coupling reactions improve efficiency and yield.
- Side-chain installation as a propanoic acid is typically achieved via alkylation or ester hydrolysis.
- Protection and deprotection strategies ensure functional group compatibility and product purity.
- Adaptations from peptide synthesis protocols may be employed for related derivatives but are less common for this specific compound.
Chemical Reactions Analysis
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as alkyl halides or acyl chlorides. This can lead to the formation of various substituted indole derivatives.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of indole derivatives, including 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid. These compounds exhibit antioxidant properties and have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease.
Key Findings:
- Neuroprotection Against Oxidative Stress : Indole derivatives have been found to protect neuronal cells from oxidative damage induced by hydrogen peroxide and other reactive oxygen species. For instance, derivatives of indole-3-propionic acid demonstrated significant protection in SH-SY5Y neuroblastoma cells against oxidative stress .
- MAO-B Inhibition : Compounds similar to this compound have shown potent inhibition of MAO-B, suggesting their potential as therapeutic agents in treating neurodegenerative diseases .
Cancer Research Applications
The compound's structural characteristics make it suitable for applications in cancer research, particularly in the development of positron emission tomography (PET) imaging agents.
Case Studies:
- Synthesis of Radiolabeled Analogs : A novel method for synthesizing radiolabeled tryptophan analogs has been developed, which could include derivatives like this compound. These analogs are being explored for their ability to monitor tryptophan metabolism in various cancers, including melanoma .
- Tumor Imaging : In small animal studies, compounds with similar structures have shown promising results in tumor uptake and imaging, indicating their potential utility in cancer diagnostics and monitoring treatment responses .
Synthesis Overview:
- The initial steps often involve the iodination of indole derivatives followed by coupling reactions that introduce the propanoic acid moiety.
- Recent advancements in photoredox radiofluorination techniques have simplified the synthesis process, allowing for higher yields and purity of radiolabeled compounds .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuroprotection | Protects neuronal cells from oxidative stress | Strong antioxidant properties; MAO-B inhibition |
| Cancer Imaging | Development of PET imaging agents | Promising tumor uptake in animal models |
| Synthesis Techniques | Advanced methods for synthesizing analogs | Improved yields via photoredox radiofluorination |
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . The presence of fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid with structurally related propanoic acid derivatives:
Key Research Findings
- Halogenation Effects: Chlorinated phenylpropanoic acids (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity, with 3,5-dichloro substitution enhancing potency against E. coli and S. aureus . The target compound’s iodine substituent may confer stronger lipophilicity and broader antimicrobial spectra compared to chlorine, though its larger atomic size could reduce membrane permeability .
- Heterocycle Influence: Imidazolylpropanoic acids () rely on the imidazole ring’s basicity for interactions, whereas indole derivatives (e.g., ) leverage aromaticity and halogen bonds. The target compound’s indole core may favor interactions with tryptophan-binding enzymes or receptors .
- Biological Activity Trends: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () show anticancer activity dependent on substituent placement, suggesting that the target compound’s halogenated indole could target oxidative stress pathways or DNA-binding proteins .
Biological Activity
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a propanoic acid moiety linked to an indole ring that has both fluorine and iodine substituents. These halogen substitutions can significantly influence the compound's reactivity and biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors relevant to various signaling pathways. The presence of fluorine and iodine enhances binding affinity to certain targets, potentially leading to modulation of biological activities such as apoptosis in cancer cells or inhibition of microbial growth.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, one study reported that treatment with this compound led to increased levels of cleaved PARP, indicating activation of apoptotic pathways in cancer cells .
Case Study: In Vivo Efficacy
In a recent in vivo study involving xenografted mice models, the compound was administered at a dose of 12.5 mg/kg. The results showed significant tumor regression, with a marked increase in apoptotic markers observed within 16 hours post-treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that this compound possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were measured, indicating effective inhibition at low concentrations.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Emerging research indicates that indole derivatives, including this compound, may exhibit neuroprotective effects. Studies have shown that similar compounds can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases .
Neuroprotection Mechanism
The neuroprotective effects are hypothesized to be due to the compound's ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing neuronal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
